molecular formula C15H22ClN3O2 B1401034 Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1361116-19-9

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1401034
CAS No.: 1361116-19-9
M. Wt: 311.81 g/mol
InChI Key: HTZUAHFWQVAMPM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol. This compound is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group, a chloro-substituted pyrimidinyl ring, and a methyl group on the pyrimidinyl ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-chloro-2-methylpyrimidin-4-ylamine as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions involving the formation of the piperidine ring, followed by esterification with tert-butyl chloroformate.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are often employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, such as the corresponding amine.

  • Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a building block for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the pyrimidinyl ring.

  • Tert-butyl 3-(2-methylpyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the chloro group on the pyrimidinyl ring.

Uniqueness: The presence of both the chloro and methyl groups on the pyrimidinyl ring makes this compound unique compared to its analogs, potentially leading to different biological and chemical properties.

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS Number: 1361116-19-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22ClN3O2
  • Molecular Weight : 311.81 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

Antiviral Activity

Research has indicated that derivatives containing pyrimidine rings can exhibit significant antiviral effects. For example, compounds with similar structures have demonstrated activity against the herpes simplex virus (HSV) and other viral pathogens . The mechanism often involves interference with viral replication processes.

Anticancer Potential

The piperidine scaffold is frequently found in anticancer agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .

Study 1: Antiviral Efficacy

A study published in Pharmaceutical Research highlighted the antiviral efficacy of pyrimidine derivatives against HSV. While the specific activity of this compound was not directly tested, similar compounds showed promising results, suggesting potential for further investigation in this area .

Study 2: Anticancer Activity

In a review discussing β-amino acid derivatives, researchers noted that certain piperidine-containing compounds exhibited antiproliferative effects on glioma cell lines. This suggests that this compound may also warrant exploration as a potential anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Compound AAntiviralHSV
Compound BAnticancerGlioma Cell Lines
Compound CKinase InhibitionCDK6

Properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZUAHFWQVAMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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